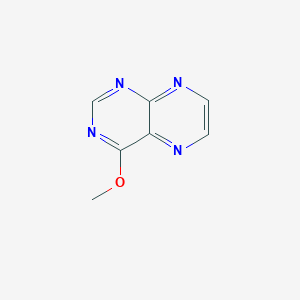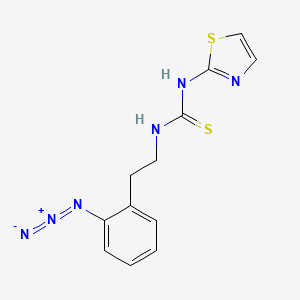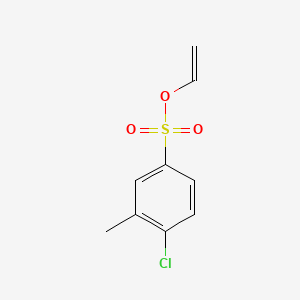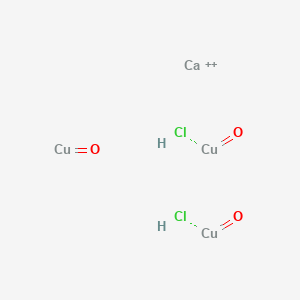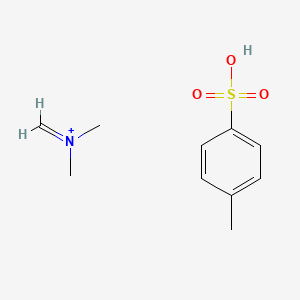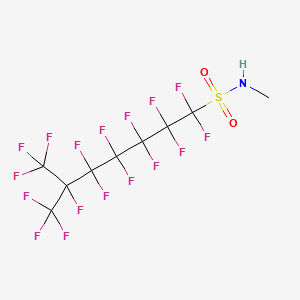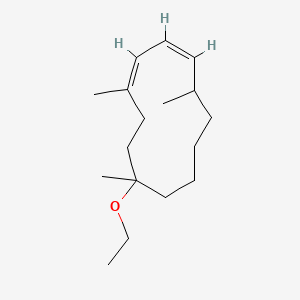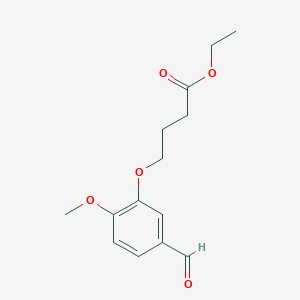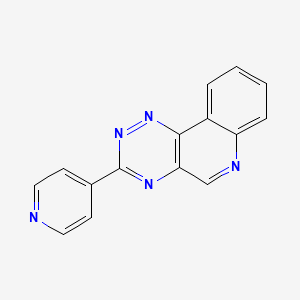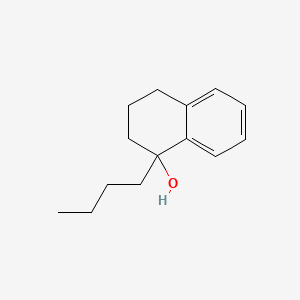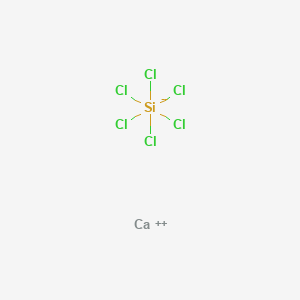
2,2,3-Trimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trimethylheptane is an organic compound belonging to the alkane family. Its molecular formula is C10H22, and it has a molecular weight of 142.2817 g/mol . This compound is a branched hydrocarbon, specifically a heptane derivative, characterized by the presence of three methyl groups attached to the second and third carbon atoms of the heptane chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylheptane can be achieved through various organic reactions. One common method involves the alkylation of heptane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction .
Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic cracking and reforming of petroleum fractions. This method involves breaking down larger hydrocarbon molecules into smaller, branched alkanes, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3-Trimethylheptane undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, it can form alcohols, ketones, or carboxylic acids.
Reduction: This compound can be reduced to form simpler hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, forming compounds like 2,2,3-Trimethylheptyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Formation of 2,2,3-Trimethylheptanol, 2,2,3-Trimethylheptanone, or 2,2,3-Trimethylheptanoic acid.
Reduction: Formation of simpler alkanes like 2,2,3-Trimethylhexane.
Substitution: Formation of 2,2,3-Trimethylheptyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethylheptane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,3-Trimethylheptane primarily involves its interactions with other molecules due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethylpentane: Another branched alkane with similar physical properties but different branching patterns.
2,3,3-Trimethylpentane: An isomer with a different arrangement of methyl groups.
2,2,4-Trimethylheptane: A compound with a similar structure but different branching.
Uniqueness: 2,2,3-Trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Its distinct structure makes it a valuable reference compound in analytical chemistry and a useful model in various research applications .
Eigenschaften
CAS-Nummer |
52896-92-1 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,2,3-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-8-9(2)10(3,4)5/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
ACYHSTUWOQNWCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


